molecular formula C14H14N2O3 B2672211 2-Methoxy-5-[(4-methylbenzoyl)amino]-1-pyridiniumolate CAS No. 400076-02-0

2-Methoxy-5-[(4-methylbenzoyl)amino]-1-pyridiniumolate

Cat. No.: B2672211
CAS No.: 400076-02-0
M. Wt: 258.277
InChI Key: GZTPKYLADQCQNY-UHFFFAOYSA-N
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Description

2-Methoxy-5-[(4-methylbenzoyl)amino]-1-pyridiniumolate is a pyridinium-based organic compound characterized by a methoxy group at the 2-position and a 4-methylbenzoylamino substituent at the 5-position of the pyridinium ring. The compound’s ionic nature (pyridiniumolate) further enhances its solubility in polar solvents, making it a candidate for studying charge-transfer interactions or supramolecular assemblies. Structural elucidation of such compounds often relies on X-ray crystallography, where programs like SHELX have historically played a critical role in refining atomic coordinates and validating molecular geometry .

Properties

IUPAC Name

N-(6-methoxy-1-oxidopyridin-1-ium-3-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-10-3-5-11(6-4-10)14(17)15-12-7-8-13(19-2)16(18)9-12/h3-9H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTPKYLADQCQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C[N+](=C(C=C2)OC)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665894
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 2-Methoxy-5-[(4-methylbenzoyl)amino]-1-pyridiniumolate involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

2-Methoxy-5-[(4-methylbenzoyl)amino]-1-pyridiniumolate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or other reduced forms of the compound .

Scientific Research Applications

2-Methoxy-5-[(4-methylbenzoyl)amino]-1-pyridiniumolate has a wide range of scientific research applications In chemistry, it is used as a building block for synthesizing more complex moleculesIn industry, it can be used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-[(4-methylbenzoyl)amino]-1-pyridiniumolate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For example, in drug development, it may interact with specific enzymes or receptors to exert its effects. The pathways involved can include signal transduction, metabolic pathways, and other cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a synthesized analysis based on structural and functional analogs:

Table 1: Comparative Properties of Pyridinium-Based Compounds

Compound Substituents Solubility (Polar Solvents) Reactivity with Metals Biological Activity (if studied)
2-Methoxy-5-[(4-methylbenzoyl)amino]-1-pyridiniumolate 2-OCH₃, 5-(4-Me-benzoylamino) High (ionic nature) Likely strong (N,O donors) Not reported
1-Methylpyridinium iodide 1-Me, iodide counterion Moderate Weak Antimicrobial (in vitro studies)
5-Benzoylamino-2-hydroxypyridine 2-OH, 5-benzoylamino Low Moderate (O donors) Anticancer (cell line assays)

Key Findings:

Ionic vs. Neutral Structures : Unlike neutral pyridine derivatives, the pyridiniumolate structure improves solubility in polar solvents, similar to 1-methylpyridinium iodide, but with additional coordination sites (N and O) for metal binding .

Biological Activity

2-Methoxy-5-[(4-methylbenzoyl)amino]-1-pyridiniumolate, also known as a pyridinium derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C14H14N2O3C_{14}H_{14}N_{2}O_{3}. The compound features a pyridinium ring, which is known for its role in various biological activities.

PropertyValue
Molecular FormulaC14H14N2O3
Molecular Weight258.27 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, it has been evaluated against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth.

The mechanism of action for this compound is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways. Studies suggest that the presence of the pyridinium moiety enhances its interaction with microbial cells, leading to increased permeability and eventual cell lysis.

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown activity against various enzymes involved in metabolic pathways. For example, it has been tested as an inhibitor of alpha-glucosidase, which plays a crucial role in carbohydrate digestion.

Table 2: Biological Activity Summary

Activity TypeTarget Organism/EnzymeResult
AntimicrobialStaphylococcus aureusInhibition observed
AntimicrobialEscherichia coliInhibition observed
Enzyme InhibitionAlpha-glucosidaseInhibition observed

Case Study 1: Antimicrobial Efficacy

In a study conducted by Roopashree et al. (2015), the compound was tested against a panel of bacterial and fungal pathogens. The results indicated that it exhibited significant antimicrobial activity, particularly against Gram-positive bacteria. The study highlighted the potential for developing this compound into a therapeutic agent for treating infections caused by resistant strains.

Case Study 2: Enzyme Interaction Studies

A recent investigation into the enzyme inhibition properties of this compound revealed that it effectively inhibited alpha-glucosidase activity in vitro. This finding suggests its potential application in managing postprandial hyperglycemia in diabetic patients (Kumar et al., 2018).

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